

Azo-Resveratrol: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azo-Resveratrol**, an analog of the well-studied polyphenol, resveratrol. This document details its chemical properties, synthesis, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Core Chemical Properties

Azo-Resveratrol, identified by the CAS Number 1393556-48-3, is a synthetic azo compound. [1] Its structure is characterized by the replacement of the central carbon-carbon double bond of resveratrol with an azo group (-N=N-). This modification significantly alters the molecule's spatial and electronic properties, leading to distinct biological activities.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Azo-Resveratrol**.

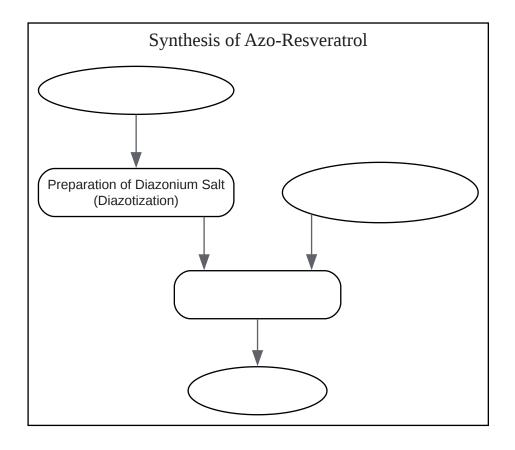


Property	Value	Source
CAS Number	1393556-48-3	[1][2][3][4]
Molecular Formula	C12H10N2O3	[1]
Molecular Weight	230.22 g/mol	[1][4]
Alternate Name	5-[(1E)-2-(4- hydroxyphenyl)diazenyl]-1,3- benzenediol	[1]
Density	1.4 ± 0.1 g/cm ³	[2]
Boiling Point	488.5 ± 28.0 °C at 760 mmHg	[2]
Flash Point	324.6 ± 13.3 °C	[2]
Appearance	Solid	[5]
Storage Temperature	-20°C	[5]

Synthesis of Azo-Resveratrol

The synthesis of **Azo-Resveratrol** and its derivatives is typically achieved through a multi-step chemical process. A common method involves a modified Curtius rearrangement and diazotization, followed by a coupling reaction with phenolic analogs.[6][7][8][9] The general workflow for this synthesis is outlined below.





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Caption: General synthesis workflow for Azo-Stilbenes like **Azo-Resveratrol**.

Experimental Protocols

Azo-Resveratrol has been primarily investigated for its potential as a tyrosinase inhibitor. The following sections detail the common experimental protocols used to assess its biological activity.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: The assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome, a reaction catalyzed by mushroom tyrosinase. The formation of dopachrome is monitored spectrophotometrically.

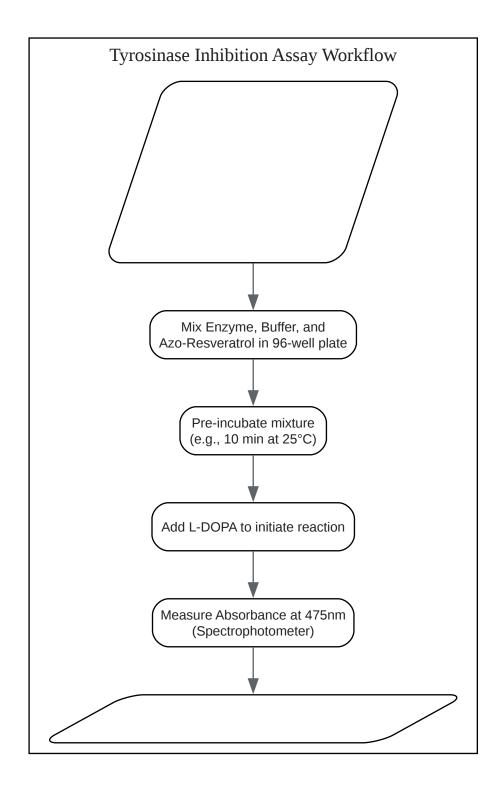


Methodology:

- Reagent Preparation:
 - Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
 - L-DOPA solution (substrate) in phosphate buffer (pH 6.8).
 - Test compound (Azo-Resveratrol) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
 - Phosphate buffer (e.g., 0.1 M, pH 6.8).
 - Positive control (e.g., Kojic acid).
- Assay Procedure (96-well plate format):
 - To each well, add phosphate buffer, the test compound solution, and the mushroom tyrosinase solution.
 - Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[4][6]
 - Initiate the reaction by adding the L-DOPA substrate solution.
 - Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm or 492 nm) using a microplate reader.[4][6]
- Data Analysis:
 - The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [
 (A_control A_sample) / A_control] * 100 where A_control is the absorbance of the
 reaction without the inhibitor and A_sample is the absorbance in the presence of the test
 compound.
 - The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]



Azo-Resveratrol has demonstrated potent mushroom tyrosinase inhibition with an IC₅₀ value of $36.28 \pm 0.72 \, \mu M.[6][8][9]$



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Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

Analogs of **Azo-Resveratrol** have also been evaluated for their potential to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. [10][11]

Principle: The most common method is the Ellman assay, which uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Methodology:

- Reagent Preparation:
 - AChE solution (e.g., from electric eel) in Tris-HCl buffer.
 - DTNB solution.
 - ATCh iodide solution (substrate).
 - Test compound (Azo-Resveratrol analog) at various concentrations.
 - Tris-HCl buffer (pH 8.0).
- Assay Procedure (96-well plate format):
 - Add buffer, the test compound, and the AChE solution to each well.
 - Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3][5]
 - Add DTNB to the mixture.
 - Initiate the reaction by adding the ATCh substrate.
 - Monitor the change in absorbance at 412 nm over time using a microplate reader.[3][12]



- Data Analysis:
 - The rate of reaction is determined from the change in absorbance over time.
 - The percentage of AChE inhibition is calculated, and the IC₅₀ value is determined similarly to the tyrosinase assay.

Signaling Pathways

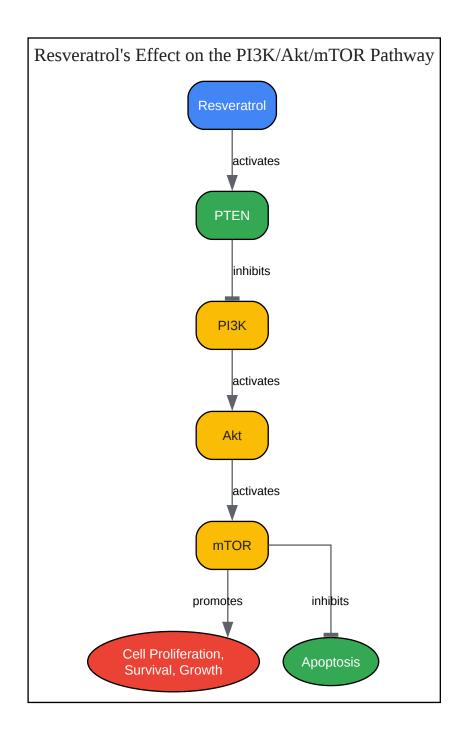
Currently, there is a lack of specific research on the signaling pathways directly modulated by **Azo-Resveratrol**. However, the biological activities of its parent compound, resveratrol, are extensively studied and may provide insights into the potential mechanisms of **Azo-Resveratrol**.

Resveratrol Signaling Pathways (for reference)

Resveratrol is known to modulate numerous intracellular signaling pathways, contributing to its anti-cancer, anti-inflammatory, and antioxidant effects. One of the most critical pathways it influences is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: Resveratrol has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[13][14] It can inhibit this pathway by upregulating the expression of PTEN, a tumor suppressor that negatively regulates the pathway.[14][15] The inhibition of this cascade leads to decreased cell proliferation, survival, and growth, and can induce apoptosis in cancer cells.[13][14]





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Caption: Resveratrol's inhibitory effect on the PI3K/Akt/mTOR pathway.

Other pathways influenced by resveratrol include:

 Nrf2 Signaling: Resveratrol can activate the Nrf2 transcription factor, leading to the expression of antioxidant genes.[16]



 Apoptosis Induction: Resveratrol can induce apoptosis by interacting with the mitochondrial protein VDAC1 and by modulating the Akt/miR-21 pathway.[15][17]

Conclusion and Future Directions

Azo-Resveratrol is a promising synthetic analog of resveratrol with demonstrated potent tyrosinase inhibitory activity. While its chemical properties and synthesis are relatively well-defined, further research is needed to fully elucidate its biological mechanisms. Future studies should focus on:

- Exploring a wider range of biological activities: Investigating its potential as an antiinflammatory, antioxidant, or anti-cancer agent.
- Elucidating specific signaling pathways: Determining the precise molecular targets and signaling cascades modulated by Azo-Resveratrol.
- In vivo studies: Evaluating its efficacy and safety in animal models to assess its therapeutic potential.

This guide serves as a foundational resource for researchers interested in the further exploration and development of **Azo-Resveratrol** and its derivatives.

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